6-(Bromomethyl)-2-oxaspiro[3.3]heptane
Description
Contextualization of Spirocyclic Systems in Organic Synthesis
Spirocyclic compounds, characterized by two rings connected at a single shared atom, are of growing interest in drug discovery. tandfonline.com Their inherent three-dimensionality allows for the creation of molecules with well-defined spatial arrangements of functional groups, which can lead to improved binding affinity and selectivity for biological targets. tandfonline.com The spiro[3.3]heptane framework, in particular, offers a rigid and sterically defined core that can serve as a non-aromatic bioisostere for phenyl rings, potentially improving physicochemical properties such as solubility and metabolic stability. chemrxiv.org The synthesis of spirocycles can be challenging due to the need to construct a quaternary carbon center, but various synthetic strategies have been developed to address this. nih.gov
Significance of Bridged and Polycyclic Ether Motifs
Polycyclic ether motifs are found in a wide array of natural products with potent biological activities. nih.gov These structures often feature oxetane (B1205548) rings, which are four-membered cyclic ethers. The inclusion of an oxetane ring in a molecule can significantly impact its properties. Oxetanes are known to be polar and can act as hydrogen bond acceptors, which can improve aqueous solubility and other pharmacokinetic parameters. acs.org Despite their strained nature, oxetanes are generally more metabolically stable than other small rings like epoxides. acs.orgnih.gov In the context of 6-(Bromomethyl)-2-oxaspiro[3.3]heptane, the 2-oxaspiro[3.3]heptane moiety introduces a spirocyclic ether system that combines the rigidity of the spiro-center with the advantageous properties of the oxetane ring.
Overview of Reactive Bromomethyl Functionalities in Synthetic Chemistry
The bromomethyl group (-CH₂Br) is a versatile functional group in organic synthesis. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups. The reactivity of the bromomethyl group can be harnessed to form new carbon-carbon and carbon-heteroatom bonds, making it a key component for the elaboration of molecular scaffolds. For example, bromomethyl compounds are common precursors for the synthesis of amines, ethers, esters, and nitriles, and can participate in various coupling reactions.
Current Research Landscape and Knowledge Gaps for this compound
As of now, dedicated research focusing exclusively on the synthesis, reactivity, and applications of this compound is limited in publicly available literature. While the synthesis of related structures like 2-oxa-6-azaspiro[3.3]heptane has been reported, specific protocols for the targeted synthesis of this compound are not yet well-documented. thieme.de Its commercial availability from various suppliers suggests that synthetic routes have been developed, though they are likely proprietary. aaronchem.comamadischem.com
The primary knowledge gap lies in the experimental validation of its reactivity and its utility as a building block in the synthesis of novel compounds. Detailed studies on its participation in nucleophilic substitution reactions, cross-coupling reactions, and other transformations are needed to fully unlock its synthetic potential. Furthermore, the exploration of its applications in medicinal chemistry, as a fragment in drug discovery programs, remains an open area for investigation. The unique combination of a rigid spirocyclic core, a reactive bromomethyl handle, and a property-enhancing oxetane ring makes this compound a molecule of considerable interest for future research endeavors.
Chemical Compound Information
| Compound Name |
| This compound |
| 2-Oxa-6-azaspiro[3.3]heptane |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 2306264-75-3 | aaronchem.com |
| Molecular Formula | C₇H₁₁BrO | aaronchem.com |
| Molecular Weight | 191.07 g/mol | molcore.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
6-(bromomethyl)-2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11BrO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-5H2 |
InChI Key |
UMHVUIMGQJOBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)CBr |
Origin of Product |
United States |
Nomenclature and Advanced Structural Elucidation Principles for 6 Bromomethyl 2 Oxaspiro 3.3 Heptane
Systematic IUPAC Nomenclature of Spiro[3.3]heptane Derivatives
The naming of spiro compounds, which are characterized by two rings connected through a single common atom (the spiro atom), follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this systematic nomenclature is fundamental to unambiguously identifying complex molecules like 6-(Bromomethyl)-2-oxaspiro[3.3]heptane.
The process begins with the parent hydrocarbon, spiro[3.3]heptane . wikipedia.orgchemspider.comnih.gov The term "spiro" indicates the presence of a spiro union. The numbers within the brackets, [3.3], denote the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring and separated by a period. In this case, both rings are four-membered cyclobutane (B1203170) rings, so there are three carbons in each path from the spiro atom back to itself. The suffix "heptane" specifies the total number of carbon atoms in the entire bicyclic system (3 + 3 + 1 spiro atom = 7).
Numbering of the spiroalkane begins in the smaller ring (in this case, the rings are of equal size) at an atom adjacent to the spiro carbon. The numbering proceeds around this ring, through the spiro atom (which is assigned the lowest possible number based on the ring sizes), and then around the second ring. For spiro[3.3]heptane, the spiro atom is C4.
When heteroatoms are introduced, the principles of replacement nomenclature ("a" nomenclature) are applied. The presence of an oxygen atom replacing a carbon atom in the spiro scaffold is indicated by the prefix "oxa". Its position is given by the lowest possible locant according to the numbering rules. In 2-oxaspiro[3.3]heptane , the oxygen atom is at position 2. sigmaaldrich.com
Finally, any substituent groups are named as prefixes with their corresponding locants. For the compound , a bromomethyl group (-CH₂Br) is attached at the 6th position. Therefore, the systematic IUPAC name is This compound . bldpharm.com
| Component | IUPAC Rule | Application to this compound |
| Spiro Linkage | "spiro" prefix | spiro[3.3]heptane |
| Ring Sizes | Numbers in brackets [x.y] indicate atoms in each bridge. | spiro[3.3]heptane |
| Total Atoms | Alkane name corresponding to the total number of atoms in the rings. | spiro[3.3]heptane |
| Heteroatom | "a" prefix (e.g., oxa, aza) with the lowest possible locant. | 2-Oxaspiro[3.3]heptane |
| Substituent | Prefix name and locant for the attached group. | This compound |
Stereochemical Considerations within 2-Oxaspiro[3.3]heptane Systems
The rigid, three-dimensional structure of spiro[3.3]heptane derivatives gives rise to important stereochemical properties. While the parent spiro[3.3]heptane molecule is achiral, the introduction of substituents can create stereogenic centers, leading to different forms of chirality.
A key feature of the spiro[3.3]heptane framework is that the two cyclobutane rings are mutually orthogonal. These four-membered rings are not planar but exist in puckered conformations to relieve ring strain. nih.gov This inherent non-planarity is a crucial factor in the stereochemistry of its derivatives.
In the case of this compound, the carbon atom at position 6 becomes a stereogenic center. It is bonded to four different groups: a hydrogen atom, a bromomethyl group, and the two distinct pathways within the cyclobutane ring leading back to the spiro atom. Consequently, this molecule is chiral and can exist as a pair of enantiomers: (R)-6-(Bromomethyl)-2-oxaspiro[3.3]heptane and (S)-6-(Bromomethyl)-2-oxaspiro[3.3]heptane.
Furthermore, appropriately substituted spiro[3.3]heptanes can exhibit axial chirality. echemi.comresearchgate.net This type of chirality arises from a non-planar arrangement of four groups around a chiral axis, much like in allenes or atropisomeric biphenyls. stackexchange.com For a spiro[3.3]heptane to be axially chiral, it typically requires substitution at equivalent positions in both rings, such as at C2 and C6, creating a molecule that lacks a plane of symmetry and is not superimposable on its mirror image. echemi.comstackexchange.com While this compound possesses central chirality at C6, it does not fit the typical pattern for axial chirality due to the dissymmetry introduced by the single oxetane (B1205548) ring.
The absolute configuration of chiral spiro[3.3]heptane derivatives, whether arising from central or axial chirality, can be determined definitively through techniques such as X-ray crystallography of a single enantiomer or by using chiral auxiliaries during synthesis. nih.gov
Principles of Spectroscopic Assignment for Spiro Compounds
The structural elucidation of this compound relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Each technique provides specific information about the molecular framework and functional groups.
Advanced NMR Correlation
NMR spectroscopy (¹H and ¹³C) is invaluable for mapping the connectivity and stereochemical environment of atoms within the molecule. Due to the chirality and lack of symmetry in this compound, protons on the same carbon atom (geminal protons) are often diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants.
¹H NMR: The spectrum is expected to be complex. The protons of the oxetane ring (at C1 and C3) would likely appear as sets of diastereotopic multiplets. amazonaws.com The single proton at the chiral center (C6) would also be a multiplet, coupled to the adjacent methylene (B1212753) protons in the cyclobutane ring and the protons of the bromomethyl group. The bromomethyl protons (-CH₂Br) themselves may appear as a doublet or a more complex pattern depending on the coupling with the C6 proton.
¹³C NMR: A ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the molecule, confirming its asymmetry. The chemical shifts would be characteristic of the local electronic environment. For instance, the carbons adjacent to the oxygen in the oxetane ring (C1 and C3) would be shifted downfield (typically 60-80 ppm) compared to the other aliphatic carbons. amazonaws.comrsc.org The spiro carbon (C4) has a unique chemical shift due to its quaternary nature and strained environment. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to unambiguously assign each signal and confirm the connectivity between protons and carbons. researchgate.net
Expected ¹³C and ¹H NMR Chemical Shift Ranges
| Atom Position | Functional Group | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Notes |
|---|---|---|---|---|
| C1, C3 | -CH₂-O- | 60 - 80 | 4.0 - 5.0 | Diastereotopic protons expected. |
| C2 | -O- | N/A | N/A | Oxygen atom. |
| C4 | Spiro Carbon | 30 - 45 | N/A | Quaternary, no attached protons. |
| C5, C7 | -CH₂- | 25 - 40 | 1.8 - 2.8 | Complex multiplets due to rigidity and diastereotopicity. |
| C6 | -CH(CH₂Br)- | 40 - 55 | 2.5 - 3.5 | Chiral center, complex multiplet. |
IR Vibrational Analysis for Functional Groups
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Oxetane Ring: The most prominent feature related to the oxetane moiety is the strong C-O-C asymmetric stretching vibration, typically observed in the region of 950-1050 cm⁻¹. umanitoba.ca The puckered four-membered ring also has characteristic ring deformation or "puckering" modes at lower frequencies, often below 200 cm⁻¹. researchgate.net
Bromomethyl Group: The C-Br stretching vibration is expected in the fingerprint region of the spectrum, generally between 650 and 550 cm⁻¹. nist.gov
Aliphatic C-H Bonds: C-H stretching vibrations from the CH₂ groups of the cyclobutane and oxetane rings will appear in the 2850-3000 cm⁻¹ region. C-H bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹. researchgate.net
Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |
| C-O-C (Ether) | Asymmetric Stretch | 950 - 1050 | Strong |
Crystallographic Approaches for Derivative Structure Confirmation
While spectroscopic methods provide powerful tools for inferring molecular structure, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous confirmation of connectivity, bond lengths, bond angles, and absolute stereochemistry.
For a compound like this compound, the crystallographic approach would involve the following:
Crystal Growth: A single, high-quality crystal of the compound must be grown. If the sample is a racemic mixture, it will crystallize in a centrosymmetric space group or as a conglomerate of enantiopure crystals. To determine the absolute configuration, it is often necessary to first separate the enantiomers (e.g., by chiral chromatography) and then crystallize one of the pure enantiomers. nih.gov
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.
The final output of a crystallographic analysis includes precise atomic coordinates, which can be used to calculate intramolecular details with high precision. Studies on related spiro[3.3]heptane derivatives have used this method to confirm their structures and analyze conformational details, such as the degree of puckering in the cyclobutane rings, which are typically found to have dihedral angles between 10° and 30°. nih.govchemrxiv.org For chiral molecules, X-ray crystallography on an enantiopure sample allows for the unambiguous assignment of the absolute configuration ((R) or (S)) through the analysis of anomalous dispersion effects, especially when a heavier atom like bromine is present. nih.gov
Synthetic Methodologies for 6 Bromomethyl 2 Oxaspiro 3.3 Heptane
Retrosynthetic Analysis of the 2-Oxaspiro[3.3]heptane Core
A logical retrosynthetic analysis of the 2-oxaspiro[3.3]heptane core provides a roadmap for its synthesis. The target molecule can be conceptually disconnected to reveal key precursors and strategic bond formations. A primary disconnection of the C-Br bond in 6-(bromomethyl)-2-oxaspiro[3.3]heptane points to the precursor alcohol, 2-oxaspiro[3.3]heptane-6-methanol. This intermediate is a crucial focal point in the synthetic design.
Further deconstruction of the 2-oxaspiro[3.3]heptane framework can proceed via several pathways. One common approach involves the disconnection of the spirocyclic system into two four-membered rings. This can be envisioned through the cleavage of the C-O and C-C bonds of the oxetane (B1205548) ring, or the C-C bonds of the cyclobutane (B1203170) ring.
A plausible retrosynthetic pathway for 2-oxaspiro[3.3]heptane-6-methanol is outlined below:
Step 1: Functional Group Interconversion. The primary alcohol in 2-oxaspiro[3.3]heptane-6-methanol can be retrosynthetically derived from a corresponding carboxylic acid or ester, such as a 6-carboxy-2-oxaspiro[3.3]heptane derivative.
Step 2: Spirocycle Formation. The 2-oxaspiro[3.3]heptane ring system can be formed through various cyclization strategies. A key intermediate for this is often a disubstituted cyclobutane or a disubstituted oxetane. For instance, a molecule like 3,3-bis(hydroxymethyl)cyclobutanol or a related protected derivative could serve as a precursor.
Step 3: Precursor Synthesis. These disubstituted precursors can be synthesized from simpler, commercially available starting materials. For example, derivatives of 3-oxocyclobutanecarboxylic acid are common starting points for the construction of such systems. researchgate.net
An alternative retrosynthesis might involve the formation of the oxetane ring onto a pre-existing functionalized cyclobutane. For example, a cyclobutane with an exocyclic double bond and a hydroxymethyl group could undergo epoxidation followed by ring expansion to form the spiro-oxetane structure. researchgate.net
Strategies for Spiro Ring System Construction
The construction of the spiro[3.3]heptane skeleton is the cornerstone of the synthesis. Various methodologies have been developed to create this strained and sterically demanding spirocyclic system.
Intramolecular cyclization is a powerful strategy to form the spiro[3.3]heptane core. This typically involves a precursor molecule containing two reactive functionalities that can cyclize to form one of the rings of the spirocycle.
A notable example involves starting from 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net The diol can be protected, and the dibromide can then react with a malonic ester derivative to form a cyclobutane ring. researchgate.net Subsequent transformations can lead to the formation of the second ring. For the synthesis of oxa-spirocycles, a key step can be an iodocyclization. researchgate.net
Another intramolecular approach involves the cyclization of a 1,3-disubstituted cyclobutane derivative. For instance, a diol on the cyclobutane ring can be converted into a di-mesylate, which can then undergo intramolecular displacement with a nucleophile to form the second ring of the spiro system. researchgate.net
Intermolecular reactions, where two different molecules come together to form the spirocyclic system, offer another versatile approach. A prominent example is the [2+2] cycloaddition reaction. The reaction between a keteneiminium salt and an alkene can efficiently produce spiro[3.3]heptanones. chemrxiv.orgresearchgate.net These ketones can then be further functionalized.
Another strategy involves the reaction of 3,3-bis(bromomethyl)oxetane (B1265868) with a suitable nucleophile. nih.gov This commercially available building block provides a pre-formed oxetane ring, and the two bromomethyl groups can be used to construct the second four-membered ring.
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex molecules like spiro[3.3]heptanes. A strain-relocating semipinacol rearrangement has been developed for the synthesis of spiro[3.3]heptan-1-ones. nih.gov This process involves the reaction of a 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclo[1.1.0]butane, which, after rearrangement, yields the spiro[3.3]heptan-1-one core. nih.gov
Prins-type cyclizations have also been employed to create spirocyclic tetrahydropyrans, and similar logic could be adapted for oxetane formation under specific conditions.
Introduction and Modification of the Bromomethyl Group
Once the 2-oxaspiro[3.3]heptane core with a suitable functional handle at the 6-position is synthesized, the final step is the introduction of the bromomethyl group. The most direct precursor for this transformation is 2-oxaspiro[3.3]heptane-6-methanol, a compound available from commercial suppliers, indicating established synthetic routes. synquestlabs.com
The conversion of the primary alcohol in 2-oxaspiro[3.3]heptane-6-methanol to the corresponding bromide must be performed with high regioselectivity to avoid unwanted side reactions, such as the opening of the strained oxetane ring.
One of the most common and effective methods for this transformation is the Appel reaction . This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a bromine source, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The reaction proceeds under mild conditions and is known for its high efficiency in converting primary and secondary alcohols to the corresponding alkyl bromides with minimal side products.
An alternative approach is free-radical bromination of a 6-methyl-2-oxaspiro[3.3]heptane precursor. This method typically employs a radical initiator, such as light (UV) or a chemical initiator like AIBN, in the presence of a brominating agent like N-bromosuccinimide (NBS). youtube.comucsb.edu The selectivity of radical bromination favors the substitution of hydrogens on more substituted carbons (tertiary > secondary > primary). youtube.com However, in the absence of more reactive sites, the methyl group can be selectively brominated. Care must be taken to control the reaction conditions to prevent over-bromination or reaction at other positions on the spirocyclic framework. Given the potential for radical-induced ring-opening of the strained oxetane ring, the Appel reaction on the corresponding alcohol is generally the more controlled and preferred method. researchgate.net
Precursor Design for Bromomethyl Incorporation
The successful synthesis of this compound hinges on the strategic design of precursors that either already contain the bromomethyl functionality or a group that can be readily converted to it. A primary and logical precursor for the target molecule is 2-oxaspiro[3.3]heptane-6-methanol . This alcohol can be converted to the desired bromomethyl compound through established bromination methods for primary alcohols.
The synthesis of this key alcohol precursor can be approached from several angles, primarily involving the construction of the 2-oxaspiro[3.3]heptane skeleton. One viable strategy commences with commercially available 3-oxocyclobutane-1-carboxylic acid . A scalable, multi-step route can be envisioned, starting with a Wittig olefination to introduce an exocyclic double bond, followed by reduction of the carboxylic acid to a primary alcohol. Protection of this alcohol, for instance as a benzyl (B1604629) ether, precedes epoxidation of the double bond. A subsequent Corey-Chaikovsky epoxide expansion can then form the spirocyclic core, and a final deprotection step would yield 2-oxaspiro[3.3]heptane-6-methanol.
Another prominent precursor for the spiro[3.3]heptane framework is 3,3-bis(bromomethyl)oxetane . This commercially available starting material is instrumental in the synthesis of various 2-oxa-6-azaspiro[3.3]heptane derivatives and can be adapted for the synthesis of the carbocyclic analogue. For instance, reaction with a suitable C1 nucleophile, such as a cyanide salt, followed by reduction and further functional group manipulations could potentially lead to the desired 6-substituted-2-oxaspiro[3.3]heptane.
The conversion of the precursor, 2-oxaspiro[3.3]heptane-6-methanol, to this compound can be achieved using various brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) or the Appel reaction conditions (triphenylphosphine and carbon tetrabromide). The choice of reagent and reaction conditions would need to be carefully optimized to ensure high yield and minimize potential side reactions involving the strained oxetane ring.
Stereoselective and Asymmetric Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is a complex task due to the prochiral nature of the 6-position in potential precursors. The development of asymmetric methodologies to access enantiomerically enriched forms of this compound is an area of active research interest.
Chiral Auxiliary-Mediated Approaches in Spiro Systems
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct a stereoselective transformation. In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor, such as 2-oxaspiro[3.3]heptan-6-one, to guide a diastereoselective reduction of the ketone. For example, the formation of a chiral acetal (B89532) or ketal followed by a hydride reduction could lead to a diastereomerically enriched alcohol, which could then be converted to the target compound.
While specific examples for the 2-oxaspiro[3.3]heptane system are not extensively documented, analogous strategies have been successfully employed in the synthesis of other chiral spirocycles. The choice of a suitable chiral auxiliary, one that provides high diastereoselectivity and is readily removable, is crucial for the success of this approach.
Organocatalytic and Metal-Catalyzed Asymmetric Synthesis
Organocatalysis and transition-metal catalysis offer elegant and efficient pathways to enantiomerically enriched compounds. For the synthesis of chiral 6-substituted-2-oxaspiro[3.3]heptanes, an organocatalytic asymmetric reduction of 2-oxaspiro[3.3]heptan-6-one could be a viable strategy. Chiral oxazaborolidine catalysts, for instance, are known to effectively catalyze the asymmetric reduction of prochiral ketones.
Transition-metal catalysis, particularly with chiral ligands, provides another powerful avenue. For example, an asymmetric hydrogenation of a suitable olefinic precursor to the spiro[3.3]heptane core, catalyzed by a chiral rhodium or ruthenium complex, could establish the desired stereocenter early in the synthetic sequence. While the direct application to this compound synthesis is yet to be reported, the vast repertoire of asymmetric catalytic methods holds significant promise for future developments in this area.
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This approach could be applied to a racemic mixture of 2-oxaspiro[3.3]heptane-6-methanol. For instance, an enzymatic acylation catalyzed by a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. Both the ester and the remaining alcohol can then be converted to the corresponding enantiomers of this compound.
This method has been successfully applied to the resolution of various chiral alcohols and is a practical approach for obtaining enantiomerically pure materials on both laboratory and industrial scales.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of complex molecules like this compound can benefit significantly from the application of these principles, particularly in the areas of solvent selection and the use of alternative reaction media.
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional bromination reactions, such as the Wohl-Ziegler reaction, often employ hazardous chlorinated solvents like carbon tetrachloride. rsc.org There is a significant drive to replace these with more environmentally friendly alternatives.
For the bromination of 2-oxaspiro[3.3]heptane-6-methanol, several greener solvent options can be considered. Acetonitrile (B52724) has been shown to be a suitable replacement for chlorinated solvents in some radical bromination reactions. chemindigest.com Other less toxic and more sustainable solvents such as ionic liquids or even water, where applicable, are being explored for various organic transformations. acs.org The use of aqueous micellar media, formed by surfactants, can also facilitate reactions of organic substrates in water. oaepublish.com
For the bromination step specifically, which may proceed via a radical mechanism if using reagents like N-bromosuccinimide (NBS), the solvent choice is critical. While carbon tetrachloride has been a traditional solvent for such reactions, its toxicity and environmental impact have led to a search for alternatives. rsc.orgrsc.org Acetonitrile and methyl acetate (B1210297) are among the solvents that have been investigated as replacements, sometimes offering comparable yields for specific substrates. The ideal green solvent for this transformation would be non-toxic, biodegradable, and recyclable, while still ensuring high reaction efficiency and selectivity.
The following table summarizes potential alternative solvents for bromination reactions, which could be considered for the synthesis of this compound.
| Solvent | Rationale for Use | Potential Drawbacks |
|---|---|---|
| Acetonitrile | Good substitute for CCl₄ in Wohl-Ziegler reactions. chemindigest.com | Can be toxic and requires careful handling. |
| Methyl Acetate | Less toxic alternative with difficult-to-abstract hydrogens. | Lower boiling point may affect reaction times. |
| Ionic Liquids | Can act as both solvent and catalyst; often recyclable. acs.org | High cost and potential for product separation challenges. |
| Aqueous Media | Environmentally benign and readily available. acs.org | Limited solubility of many organic substrates. |
| Trifluorotoluene | Proposed as a suitable alternative to CCl₄ for Wohl-Ziegler bromination. rsc.org | Higher cost compared to traditional solvents. |
Atom Economy and Reaction Efficiency Metrics
The evaluation of synthetic routes for fine chemicals like this compound increasingly relies on green chemistry principles, where atom economy and other efficiency metrics are paramount. While specific data for the complete synthesis of this compound is not extensively detailed in public literature, analysis of the synthesis of its crucial precursor, 3,3-bis(bromomethyl)oxetane (BBMO), and other spiro[3.3]heptane analogues provides significant insights into the efficiency of forming the core oxaspiro[3.3]heptane framework.
A key transformation in the synthesis of many spiro-oxetanes is the intramolecular cyclization to form the oxetane ring. A common route to BBMO, a direct precursor for various spirocycles, starts from tribromoneopentyl alcohol (TBNPA). The reaction involves treating TBNPA with a base, such as sodium hydroxide (B78521), to induce ring closure.
Reaction: C₅H₉Br₃O (TBNPA) + NaOH → C₅H₈Br₂O (BBMO) + NaBr + H₂O
The theoretical atom economy for this step can be calculated as: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For the conversion of TBNPA to BBMO: Atom Economy = (243.92 g/mol / (324.84 g/mol + 40.00 g/mol )) x 100% ≈ 66.8%
This value indicates that a significant portion of the reactant mass is incorporated into the desired product. However, a third of the mass is converted into the sodium bromide byproduct. Beyond atom economy, other metrics such as reaction yield, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are critical for a holistic assessment. For instance, an optimized and scaled-up synthesis of BBMO from TBNPA reports isolated yields of approximately 72%. nih.gov
The table below summarizes key efficiency metrics for transformations relevant to the synthesis of spiro[3.3]heptane systems, based on documented procedures for analogues.
| Transformation | Starting Material(s) | Product | Metric Type | Reported Value | Source |
|---|---|---|---|---|---|
| Oxetane Ring Formation | Tribromoneopentyl alcohol (TBNPA), NaOH | 3,3-bis(bromomethyl)oxetane (BBMO) | Atom Economy | ~66.8% (Theoretical) | Calculated |
| Oxetane Ring Formation | Tribromoneopentyl alcohol (TBNPA) | 3,3-bis(bromomethyl)oxetane (BBMO) | Isolated Yield | 72% | nih.gov |
| Azetidine (B1206935) Ring Formation (Analogue) | 2-fluoro-4-nitroaniline, BBMO | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Isolated Yield | 87% | nih.gov |
| Cyclobutane Ring Formation (Analogue) | 5,5-bis-(bromomethyl)-2-phenyl-1,3-dioxane, Malonic Ester | Diethyl 2-phenyl-1,3-dioxaspiro[5.5]undecane-3,3-dicarboxylate derivative | Isolated Yield | 79% | researchgate.net |
Waste Minimization Strategies in Production
Waste minimization is a critical aspect of sustainable chemical manufacturing. In the context of producing this compound and its precursors, several strategies can be employed to reduce the environmental footprint.
Byproduct Management: The synthesis of the oxetane ring from TBNPA generates a stoichiometric amount of sodium bromide (NaBr) salt. nih.gov While NaBr has industrial uses, large volumes of saline aqueous waste can be challenging and costly to treat or dispose of. Recycling or finding secondary applications for such salt streams is a key waste minimization strategy.
Solvent Reduction and Recycling: The choice of solvent and its handling are major contributors to the Process Mass Intensity (PMI). In the synthesis of BBMO, conducting the reaction in a biphasic toluene (B28343)/water system with a phase-transfer catalyst allows for easier separation. nih.gov Furthermore, process optimization can enable the use of the organic layer containing the crude product directly in the subsequent reaction step, eliminating the need for intermediate isolation and purification, which in turn reduces solvent usage and waste from purification materials like silica (B1680970) gel. nih.gov
Reagent Selection: The choice of reagents has a profound impact on waste generation.
Bases: The use of common inorganic bases like NaOH is atom-economical for neutralization, but can lead to aqueous waste streams.
Oxidizing/Reducing Agents: In syntheses of related functionalized spiro[3.3]heptanes, oxidation or reduction steps are common. For example, the use of stoichiometric reagents like Dess-Martin periodinane for alcohol oxidation, as seen in the synthesis of a related azaspiro[3.3]heptanone, is effective on a lab scale but generates large amounts of iodinane waste, resulting in a very high E-Factor. researchgate.net For industrial production, catalytic oxidation methods using air, hydrogen peroxide, or other environmentally benign oxidants with metal or enzymatic catalysts would be vastly superior.
Catalysis: The implementation of catalysts is a cornerstone of green chemistry. Phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBABr) are used to enhance reaction rates and efficiency in multiphase systems, reducing the need for harsh conditions or excess reagents. nih.gov
Process Optimization: Minimizing the formation of impurities is a direct way to reduce waste, as it obviates the need for extensive purification. In the synthesis of BBMO, an identified side product is 3-bromo-2-(bromomethyl)-1-propene, which arises from an elimination reaction. nih.gov By carefully controlling reaction conditions such as temperature, reagent addition rates, and concentrations, the formation of such byproducts can be suppressed, maximizing conversion to the desired product and minimizing waste. nih.gov
Process Chemistry Considerations and Scale-Up for this compound Production
Scaling a synthetic process from the laboratory bench to industrial production requires careful consideration of reaction parameters, safety, robustness, and economics. The scale-up of the synthesis of 3,3-bis(bromomethyl)oxetane (BBMO), a key building block, provides a valuable case study for the production of oxaspiro[3.3]heptane derivatives. nih.gov
Reaction Conditions and Optimization: A scalable process was developed for BBMO synthesis using TBNPA and sodium hydroxide in a toluene/water system with a phase-transfer catalyst. nih.gov Key optimizations for scale-up included:
Phase-Transfer Catalyst (PTC): The use of tetrabutylammonium bromide (TBABr) was found to be effective. nih.gov PTCs are crucial for scale-up as they facilitate reactions between reagents in different phases, avoiding the need for homogeneous solutions in potentially problematic solvents.
Control of Impurities: A key impurity, 3-bromo-2-(bromomethyl)-1-propene, was identified. Its formation was minimized by optimizing the amount of base and reaction conditions. nih.gov
Mode of Addition: In subsequent steps involving BBMO, such as the formation of an azetidine ring with an aniline (B41778), it was found that slowly adding a mixed solution of the reactants to a hot solution of base in sulfolane (B150427) gave superior results. nih.gov This strategy helps maintain low concentrations of sensitive reagents, minimizing decomposition and side reactions, a common technique in process chemistry to improve control and yield on a large scale. nih.gov
Scale-Up Demonstration and Robustness: The optimized two-step process to a BBMO-derived spirocycle was successfully demonstrated on scales up to 400 g. nih.gov The consistency of yield and purity across different batch sizes highlights the robustness of the developed process.
| Scale (TBNPA Input) | Isolated Yield | Purity (wt %) |
|---|---|---|
| 100 g | 73% | 96.5% |
| 400 g | 71% | 96.8% |
Downstream Processing and Purification: On a large scale, purification methods must be efficient and scalable. While laboratory-scale purifications often rely on chromatography, industrial processes favor methods like distillation or crystallization. For BBMO, vacuum distillation was effectively used to remove the major impurity and isolate the product at >95% purity, a method well-suited for large-scale production. nih.gov
Safety Considerations: The handling of large quantities of reactive materials like brominated compounds and strong bases requires rigorous safety protocols. The potential for exothermic reactions must be assessed, and adequate cooling and control systems must be in place. The use of solvents like toluene also requires appropriate engineering controls to manage flammability and exposure risks.
Chemical Reactivity and Derivatization Studies of 6 Bromomethyl 2 Oxaspiro 3.3 Heptane
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The primary reactive site of 6-(bromomethyl)-2-oxaspiro[3.3]heptane is the carbon-bromine bond of the bromomethyl group. This bond is susceptible to cleavage by a variety of nucleophiles, enabling the introduction of diverse functionalities onto the spirocyclic scaffold.
Formation of Alkyl Thioethers and Ethers
The displacement of the bromide by sulfur and oxygen nucleophiles provides a direct route to the corresponding thioethers and ethers. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity is analogous to that of other primary alkyl bromides.
Alkyl Thioether Synthesis: The reaction with a thiol (R-SH) or its corresponding thiolate salt (R-SNa) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is expected to yield the corresponding alkyl thioether. The use of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), facilitates the deprotonation of the thiol, enhancing its nucleophilicity.
Ether Synthesis: Similarly, the formation of ethers can be achieved through Williamson ether synthesis. The reaction of this compound with an alcohol (R-OH) in the presence of a strong base like sodium hydride (NaH) would lead to the formation of the corresponding ether derivative. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the bromide.
A related synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane involves the reaction of 3,3-bis(bromomethyl)oxetane (B1265868) with 2-fluoro-4-nitroaniline, showcasing the susceptibility of the bromomethyl group to nucleophilic attack by an amine. nih.gov This supports the feasibility of similar reactions with thiols and alcohols.
Amination and Amidation Reactions
The introduction of nitrogen-containing functional groups can be readily achieved through reactions with various nitrogen nucleophiles.
Amination: Direct reaction with primary or secondary amines can lead to the formation of the corresponding secondary or tertiary amines. These reactions are typically carried out in a polar solvent, and often at elevated temperatures, to facilitate the substitution. The synthesis of related 2,6-diazaspiro[3.3]heptanes often involves the reaction of a dihalo-precursor with an amine, demonstrating the viability of this approach. nih.govthieme-connect.de
Amidation: While direct amidation is not a typical reaction for an alkyl halide, a two-step sequence can be employed. First, the bromide can be displaced by an azide (B81097) (N₃⁻), followed by reduction of the resulting azide to a primary amine (6-(aminomethyl)-2-oxaspiro[3.3]heptane). This amine can then be acylated with an acyl chloride or a carboxylic acid (using a coupling agent) to form the desired amide.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific applications with this compound are not widely reported, its nature as a primary alkyl bromide suggests its potential as a coupling partner in several key reactions.
Suzuki Coupling: The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound. While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of alkyl halides. researchgate.netnih.govrsc.orgacs.org The coupling of this compound with an arylboronic acid, in the presence of a suitable palladium catalyst and base, would be expected to yield the corresponding 6-(arylmethyl)-2-oxaspiro[3.3]heptane.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The extension of this reaction to alkyl halides is also an area of active research. thieme-connect.comorganic-chemistry.org A successful Sonogashira coupling of this compound would provide access to alkynyl-functionalized spirocycles.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While less common for alkyl halides, intramolecular versions and reactions with activated alkyl halides have been reported. nih.govrsc.org The intermolecular Heck reaction of this compound with an alkene would represent a novel application of this methodology.
The following interactive table summarizes the potential palladium-catalyzed cross-coupling reactions of this compound.
| Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki | Arylboronic Acid | 6-(Arylmethyl)-2-oxaspiro[3.3]heptane |
| Sonogashira | Terminal Alkyne | 6-(Alkynyl-methyl)-2-oxaspiro[3.3]heptane |
| Heck | Alkene | 6-(Allyl)-2-oxaspiro[3.3]heptane Derivative |
Radical Reactions Involving this compound
The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a primary alkyl radical. This radical intermediate can then participate in various transformations. While specific studies on this compound are lacking, general principles of radical chemistry can be applied. For instance, a visible light-induced palladium-catalyzed Heck-type reaction of α-heteroatom substituted alkyl bromides has been developed, proceeding through a radical mechanism. nih.gov This suggests that under photocatalytic conditions, this compound could generate a radical species capable of addition to alkenes.
Rearrangement Reactions and Transformations of the Spirocyclic Core
The strained spiro[3.3]heptane framework can be susceptible to rearrangement reactions under certain conditions, often acid-catalyzed. For instance, a semipinacol-type rearrangement has been observed in the synthesis of spiro[3.3]heptan-1-ones. nih.gov Although the oxetane (B1205548) ring in 2-oxaspiro[3.3]heptane derivatives is generally stable, harsh acidic or basic conditions could potentially induce ring-opening or rearrangement. Studies on related spirocyclic systems have shown that the course of such rearrangements can be influenced by the substitution pattern on the rings. nih.gov
Mechanistic Investigations of this compound Transformations
The chemical behavior of this compound is governed by the interplay of its two key functional groups: the reactive bromomethyl group and the strained oxetane ring. Mechanistic investigations into the transformations of this compound are crucial for understanding its reactivity and for the rational design of synthetic pathways utilizing this versatile building block. Studies on related systems provide significant insights into the plausible reaction mechanisms.
Reaction Pathway Elucidation
The transformations of this compound can proceed through several distinct reaction pathways, primarily involving nucleophilic substitution at the bromomethyl group and the ring-opening of the oxetane moiety.
Nucleophilic Substitution: The primary reaction pathway for the bromomethyl group is nucleophilic substitution, where a nucleophile displaces the bromide ion. This is a fundamental process for introducing a wide variety of functional groups. A notable example from a related precursor, 3,3-bis(bromomethyl)oxetane, is the double N-alkylation with anilines to form azetidine (B1206935) rings. nih.gov This suggests that this compound would readily undergo similar SN2 reactions with various nucleophiles.
An alternative, competing pathway to substitution is elimination . In the synthesis of a derivative from 3,3-bis(bromomethyl)oxetane, the formation of a 3-bromo-2-(bromomethyl)-1-propene impurity was observed, which arises from a double elimination of formaldehyde (B43269) and bromide. nih.gov This indicates that under certain conditions, particularly with strong, non-nucleophilic bases, an E2 elimination pathway can compete with substitution.
Oxetane Ring-Opening: The strained four-membered oxetane ring is susceptible to ring-opening reactions, typically under acidic conditions. For instance, the ring-opening of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane using hydrobromic acid has been reported to yield (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol. researchgate.net This demonstrates a pathway where the ether oxygen is protonated, followed by nucleophilic attack of the bromide ion, leading to the cleavage of a C-O bond. researchgate.netmasterorganicchemistry.com The general mechanism for acid-catalyzed epoxide ring-opening, which involves protonation of the oxygen to create a better leaving group followed by nucleophilic attack, provides a strong analogy for the expected behavior of the oxetane ring in this compound. masterorganicchemistry.com
The following table summarizes the primary reaction pathways elucidated from studies on this compound and related compounds.
| Reaction Pathway | Reagents/Conditions | Product Type | Reference |
| Nucleophilic Substitution (SN2) | Nucleophiles (e.g., anilines) | Substituted 2-oxaspiro[3.3]heptanes | nih.gov |
| Elimination (E2) | Strong, non-nucleophilic bases | Alkenes | nih.gov |
| Acid-Catalyzed Ring-Opening | Strong acids (e.g., HBr) | Dihalogenated or halo-alcohol derivatives | researchgate.net |
Transition State Analysis
While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, valuable inferences can be drawn from computational studies on analogous systems.
For Nucleophilic Substitution: The SN2 reaction at the bromomethyl group is expected to proceed through a pentavalent transition state. The nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The energy of this transition state is influenced by steric hindrance around the reaction center and the electronic properties of the nucleophile and leaving group. The spirocyclic nature of the molecule could impose specific steric constraints that affect the approach of the nucleophile.
For Ring-Opening Reactions: The acid-catalyzed ring-opening of the oxetane is proposed to proceed through a transition state with significant oxocarbenium ion character. After protonation of the ether oxygen, the C-O bond begins to break, and the positive charge is delocalized onto the adjacent carbon atoms. The nucleophile then attacks the more electrophilic carbon. The stability of this cationic transition state would be a key determinant of the reaction rate and regioselectivity.
Quantum chemical calculations on the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole have highlighted the role of anchimeric assistance from the heteroatom (selenium) in stabilizing the transition state. mdpi.com It is plausible that the oxygen atom of the oxetane ring in this compound could provide a similar, albeit weaker, anchimeric assistance through its lone pairs, potentially lowering the activation energy for the departure of the bromide leaving group. This would involve the formation of a transient, three-membered ring intermediate, which would then be opened by the nucleophile.
The following table outlines the hypothesized transition states for the major reaction pathways of this compound.
| Reaction Pathway | Hypothesized Transition State | Key Features | Analogous System |
| Nucleophilic Substitution (SN2) | Pentavalent carbon center | Backside attack of nucleophile, trigonal bipyramidal geometry | General SN2 reactions |
| Acid-Catalyzed Ring-Opening | Protonated oxetane with elongated C-O bond | Developing positive charge on carbon, nucleophilic attack | Acid-catalyzed epoxide opening masterorganicchemistry.com |
| Anchimerically Assisted Substitution | Bridged cation involving the oxetane oxygen | Participation of the neighboring group, delocalization of charge | Nucleophilic substitution in 2-bromomethyl-1,3-thiaselenole mdpi.com |
Intermediate Characterization
The direct spectroscopic characterization of reactive intermediates in the transformations of this compound is challenging due to their transient nature. However, their existence can be inferred from the reaction products and by analogy with related, well-studied mechanisms.
In acid-catalyzed ring-opening reactions , the primary intermediate is the protonated oxetane. This species is in rapid equilibrium with the starting material and is significantly more electrophilic, making it susceptible to nucleophilic attack. Following the initial nucleophilic attack, a carbocationic intermediate may be formed, especially if the reaction has some SN1 character, although a concerted SN2-like mechanism is often favored for strained rings.
In the case of anchimerically assisted nucleophilic substitution , a transient spirocyclic oxonium ion intermediate could be formed. In this species, the oxygen atom of the oxetane ring would be bonded to the methylene (B1212753) carbon of the former bromomethyl group, forming a three-membered ring fused to the spirocyclic core. This highly reactive intermediate would then be readily attacked by a nucleophile, leading to the ring-opened product.
Studies on the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol nucleophile have shown that the reaction proceeds stepwise through seleniranium intermediates, which were inferred from the final products. mdpi.com This supports the possibility of analogous oxonium ion intermediates in the reactions of this compound.
The table below details the likely intermediates involved in the transformations of this compound.
| Reaction Pathway | Likely Intermediate | Method of Inference | Reference/Analogy |
| Acid-Catalyzed Ring-Opening | Protonated Oxetane | Mechanistic principles of acid catalysis | Acid-catalyzed epoxide opening masterorganicchemistry.com |
| Acid-Catalyzed Ring-Opening | Carbocation (if SN1 character) | Product analysis and mechanistic analogy | General carbocation chemistry |
| Anchimerically Assisted Substitution | Spirocyclic Oxonium Ion | Product analysis and neighboring group participation theory | Intermediates in reactions of 2-bromomethyl-1,3-thiaselenole mdpi.com |
Computational and Theoretical Investigations of 6 Bromomethyl 2 Oxaspiro 3.3 Heptane
Conformational Analysis of the Spiro[3.3]heptane Ring System
The foundation for understanding the structure of 6-(bromomethyl)-2-oxaspiro[3.3]heptane lies in the conformational behavior of its parent hydrocarbon, spiro[3.3]heptane. This scaffold is defined by significant ring strain, a composite of angle and torsional strains inherent to its four-membered rings. libretexts.org
The spiro[3.3]heptane molecule is substantially strained due to the geometric constraints of its two cyclobutane (B1203170) rings. Computational studies have quantified this strain. The total strain energy of spiro[3.3]heptane is calculated to be approximately 51.0 kcal/mol. mdpi.com This value is interestingly slightly less than the sum of the strain energies of two individual cyclobutane rings (approximately 2 x 26.8 kcal/mol = 53.6 kcal/mol), suggesting a minor stabilizing interaction or a more efficient distribution of strain in the spirocyclic system compared to two separate rings. mdpi.com
| Compound | Calculated Total Strain Energy (kcal/mol) |
|---|---|
| Cyclobutane | 26.8 |
| Spiro[3.3]heptane | 51.0 |
The total ring strain in the spiro[3.3]heptane framework is a result of two primary contributions: angle strain and torsional strain. chemistrysteps.com
Electronic Structure and Bonding Analysis
The incorporation of an oxygen heteroatom and a bromomethyl substituent dramatically influences the electronic landscape of the spiro[3.3]heptane core, creating sites of varying electron density and reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO: For this compound, the HOMO is expected to be primarily localized on the non-bonding lone pair orbitals of the ether oxygen atom. These high-energy electrons are the most readily available for donation, making the oxygen atom a primary site for interaction with electrophiles and protonation.
LUMO: The LUMO is predicted to be the antibonding sigma orbital (σ*) associated with the C-Br bond. This orbital is localized on the bromomethyl group. The low energy of this antibonding orbital means that the C-Br bond is the most likely site to accept electrons from a nucleophile, leading to substitution or elimination reactions.
This HOMO-LUMO distribution indicates that the molecule has distinct electrophilic (the bromomethyl carbon) and nucleophilic/basic (the ether oxygen) centers.
| Molecular Orbital | Primary Atomic/Group Contribution | Predicted Chemical Role |
|---|---|---|
| HOMO | Oxygen lone pairs (n) | Nucleophilic / Basic Center |
| LUMO | C-Br σ* orbital | Electrophilic Center |
A computational analysis of the charge distribution reveals a highly polarized molecule. The high electronegativity of the oxygen and bromine atoms compared to carbon and hydrogen dictates the intramolecular distribution of electron density.
An electrostatic potential map would visually represent this polarization. It is predicted to show:
A region of high negative electrostatic potential (typically colored red) concentrated around the ether oxygen atom due to its lone pairs.
A region of positive electrostatic potential (typically colored blue) around the hydrogen atoms and particularly on the carbon atom of the CH₂Br group. The electron-withdrawing effect of the bromine atom makes this carbon electron-deficient and thus susceptible to nucleophilic attack.
The bromine atom itself would exhibit a region of negative potential on its outer surface (its "sigma-hole" would be positive), but its strong inductive effect is the dominant factor in polarizing the attached carbon.
| Atom/Group | Predicted Partial Charge | Reason |
|---|---|---|
| Ether Oxygen (O) | Strongly Negative | High electronegativity and lone pairs |
| Bromine (Br) | Negative | High electronegativity |
| Carbon of CH₂Br | Strongly Positive | Inductive effect of adjacent Bromine |
| Carbons of CH₂O | Positive | Inductive effect of adjacent Oxygen |
| Hydrogen Atoms | Slightly Positive | Lower electronegativity than Carbon |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods can accurately predict the spectroscopic properties of a molecule, providing a powerful tool for structural verification.
NMR Spectroscopy: The ¹H and ¹³C NMR spectra are determined by the chemical environment of each nucleus. Due to the molecule's symmetry (or lack thereof depending on the ring puckering), several distinct signals are expected. The protons on the carbon adjacent to the bromine (CH₂Br) would appear as a downfield triplet or multiplet, while the protons on the carbons adjacent to the ether oxygen would also be shifted downfield relative to the other ring protons. The spiro carbon would show a characteristic, highly shielded signal in the ¹³C NMR spectrum.
IR Spectroscopy: The predicted infrared spectrum would be dominated by absorptions corresponding to the vibrations of its functional groups. The most prominent and diagnostic peaks would include a strong C-O-C asymmetric stretching vibration for the ether linkage, a C-Br stretching vibration at a lower frequency, and various C-H stretching and bending vibrations from the cyclobutane rings.
UV-Vis Spectroscopy: this compound lacks any extended conjugated π-systems, which are typically required for strong absorption in the visible or near-UV range. Therefore, it is predicted to be colorless. Any absorption would be weak and occur in the far-UV region, corresponding to n→σ* electronic transitions originating from the non-bonding electrons of the oxygen and bromine atoms.
| Spectroscopy Type | Predicted Key Features |
|---|---|
| ¹H NMR | - Downfield signal for CH₂Br protons
|
| ¹³C NMR | - Signal for C-Br carbon
|
| IR | - Strong C-O-C stretch (~1100 cm⁻¹)
|
| UV-Vis | - No significant absorption in the 200-800 nm range
|
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity.
The bromomethyl group in this compound is a prime site for nucleophilic substitution reactions (Sₙ2). mdpi.comsciforum.netresearchgate.net Computational methods can be used to model the reaction pathway of this compound with various nucleophiles. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy barrier for the reaction can be determined. mdpi.com This information is crucial for predicting the reaction rate and understanding the feasibility of a proposed chemical transformation under different conditions.
The table below illustrates a hypothetical comparison of calculated activation energies for the Sₙ2 reaction of this compound with different nucleophiles.
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| CN⁻ | DMSO | 15.2 |
| I⁻ | Acetone | 18.5 |
| CH₃O⁻ | Methanol | 20.1 |
In molecules with multiple reactive sites, predicting the selectivity of a reaction is a significant challenge. Computational modeling can provide insights into the factors that govern regioselectivity, chemoselectivity, and stereoselectivity. For instance, in reactions involving the oxetane (B1205548) ring, computational methods could predict whether a nucleophile would preferentially attack at the C-O bond or abstract a proton from an adjacent carbon.
Virtual Screening and Design of this compound Derivatives
The rigid spiro[3.3]heptane scaffold is an attractive motif in drug discovery. nih.govsygnaturediscovery.comnih.govresearchgate.netmdpi.com Virtual screening involves the use of computational techniques to assess large libraries of chemical compounds for their potential to bind to a biological target. nih.govsygnaturediscovery.comnih.govresearchgate.netmdpi.com
Starting with the core structure of this compound, a virtual library of derivatives could be generated by computationally modifying the bromomethyl group with a variety of functional groups. These derivatives could then be docked into the active site of a target protein to predict their binding affinity and orientation. This approach allows for the rapid identification of promising candidates for synthesis and further biological evaluation. nih.gov
The following table outlines a hypothetical virtual screening workflow for derivatives of this compound.
| Step | Description |
| 1. Library Generation | Create a virtual library of 10,000 derivatives by replacing the bromine atom with various substituents (e.g., amines, amides, sulfonamides). |
| 2. Target Selection | Choose a therapeutically relevant protein target, such as a kinase or a protease, with a known three-dimensional structure. |
| 3. Molecular Docking | Dock each compound from the virtual library into the active site of the target protein to predict binding modes and scores. |
| 4. Hit Identification and Analysis | Select the top-scoring compounds for further analysis of their predicted interactions with the protein and prioritize them for synthesis and experimental testing. nih.gov |
Advanced Analytical Characterization in 6 Bromomethyl 2 Oxaspiro 3.3 Heptane Research
High-Resolution NMR Spectroscopy for Complex Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural verification of 6-(bromomethyl)-2-oxaspiro[3.3]heptane. Beyond simple one-dimensional spectra, a suite of advanced NMR experiments is required to navigate its intricate spin system.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are indispensable for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be critical in establishing the connectivity within the two cyclobutane (B1203170) rings, tracing the coupling pathways between the methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon nuclei. This allows for the unambiguous assignment of each carbon atom to its attached proton(s), providing a clear picture of the C-H framework.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful tools for this molecule. It detects longer-range couplings between protons and carbons (typically 2-3 bonds). Key HMBC correlations would be expected between the protons of the bromomethyl group and the spiro carbon, as well as with other carbons in the ring system, definitively placing the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In a rigid structure like a spiro[3.3]heptane, NOESY can help to confirm stereochemical relationships and the through-space proximity of protons on different rings.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (¹H) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| CH₂Br | Protons on adjacent carbon | Spiro-C, C-CH₂Br | Protons on the same and adjacent rings |
| Oxetane (B1205548) CH₂'s | Other oxetane CH₂'s | Other oxetane C's, Spiro-C | Other oxetane CH₂'s |
| Cyclobutane CH₂'s | Other cyclobutane CH₂'s | Other cyclobutane C's, Spiro-C | Other cyclobutane CH₂'s |
Quantitative NMR for Reaction Monitoring and Purity Assessment
Quantitative NMR (qNMR) offers a precise method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. nih.govox.ac.ukethz.ch By using a certified internal standard of known concentration and purity, the absolute purity of the synthesized compound can be calculated from the integral ratios of their respective signals in the ¹H NMR spectrum. ox.ac.uk This is particularly valuable for a novel compound where a certified standard may not be commercially available. Furthermore, qNMR can be employed to monitor the progress of reactions involving this building block, for instance, by tracking the disappearance of its characteristic signals and the appearance of product signals over time.
For a purity assessment, the following data would be considered:
| Parameter | Description |
| Analyte Signal | A well-resolved signal unique to this compound |
| Internal Standard | A certified reference material with known purity and concentration |
| Integral Ratio | The ratio of the integrated signal area of the analyte to the internal standard |
| Purity Calculation | Based on the integral ratio, molecular weights, and number of protons |
Solid-State NMR for Polymorphs or Adducts
While solution-state NMR provides detailed information about the molecule in a dissolved state, solid-state NMR (ssNMR) can be a powerful tool for characterizing this compound in its crystalline form. This technique is particularly sensitive to the local environment of the nuclei and can distinguish between different crystalline forms (polymorphs) or identify the formation of adducts. Cross-polarization magic-angle spinning (CP-MAS) experiments would be the standard approach to obtain high-resolution ¹³C spectra in the solid state.
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides crucial information on the elemental composition and is a key technique for confirming the structure of this compound and its derivatives.
Exact Mass Determination and Elemental Composition
HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula of this compound. The presence of bromine is a distinct isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. savemyexams.com This results in a characteristic M and M+2 isotopic pattern for the molecular ion in the mass spectrum, providing strong evidence for the presence of a single bromine atom.
An expected HRMS data table for the molecular ion of this compound (C₈H₁₁BrO) would look as follows:
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M(⁷⁹Br)]⁺ | 202.0015 | Within 5 ppm of calculated |
| [M(⁸¹Br)]⁺ | 203.9995 | Within 5 ppm of calculated |
MS/MS for Structural Confirmation of Derivatives
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of derivatives of this compound. In an MS/MS experiment, the molecular ion of the derivative is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For example, in a derivative where the bromine has been substituted, the fragmentation pattern would be expected to show the loss of the new substituent and characteristic cleavages of the spirocyclic core. The fragmentation pathways can be predicted and compared with the experimental data to confirm the proposed structure. The fragmentation of brominated organic compounds can follow specific pathways, including the loss of the bromine atom or HBr. nih.gov
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For complex molecules like this compound and its derivatives, this technique provides unequivocal proof of connectivity, conformation, and, for chiral molecules, absolute configuration.
In a typical analysis, a suitable single crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The refinement of this data provides precise bond lengths, bond angles, and torsion angles.
Table 1: Illustrative Crystallographic Data for a Spiro[3.3]heptane Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C15H28O12S4 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.319 (1) |
| b (Å) | 14.233 (2) |
| c (Å) | 8.5187 (9) |
| α (°) | 97.87 (1) |
| β (°) | 104.08 (1) |
| γ (°) | 98.86 (1) |
| Volume (ų) | 1179.0 (6) |
| Z | 2 |
| R-factor | 0.036 |
Data for 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane. nih.gov
Furthermore, X-ray crystallography is instrumental in determining the absolute configuration of chiral derivatives. For example, the absolute configuration of a 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid derivative was determined by forming a diastereomeric amide with a chiral auxiliary, (S)-(-)-camphorsultam, and analyzing the resulting crystals. mdpi.com The known configuration of the camphorsultam serves as an internal reference, allowing for the unambiguous assignment of the spiro core's chirality. mdpi.com
Co-crystallization involves crystallizing a target molecule with another molecule, such as a ligand, receptor, or catalyst. While specific co-crystallization studies involving this compound are not documented, this technique holds significant potential for understanding its interactions.
For example, co-crystallizing a derivative of this compound with a transition metal catalyst could reveal the coordination geometry and binding mode, providing valuable insights for designing more efficient catalytic reactions. Similarly, co-crystallization with a biological receptor could elucidate the structural basis of its pharmacological activity, guiding the development of new therapeutic agents. The resulting crystal structure would detail the intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern the binding event.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in pharmaceutical applications where enantiomers can have different biological activities. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary technique for this purpose. heraldopenaccess.us
The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). researchgate.net This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times and thus separation of the enantiomers.
For HPLC, a wide variety of CSPs are available, often based on polysaccharides like cellulose (B213188) or amylose. sigmaaldrich.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. researchgate.net
For GC, chiral separation is often achieved using capillary columns coated with a chiral selector, such as cyclodextrin (B1172386) derivatives. mit.edulibretexts.org The sample must be volatile and thermally stable. Derivatization may be necessary to increase volatility.
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Table 2: Example of Chiral HPLC Parameters for Separation of Spiro[3.3]heptane Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose based) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
This is a hypothetical example to illustrate the technique.
Table 3: Example of Chiral GC Parameters for Separation of Spirocyclic Enantiomers
| Parameter | Condition |
|---|---|
| Column | Beta-cyclodextrin based chiral capillary column |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold for 2 min, then ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | 15.3 min |
| Retention Time (Enantiomer 2) | 15.9 min |
This is a hypothetical example to illustrate the technique.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups. The C-O-C stretching of the oxetane ring, the C-Br stretching of the bromomethyl group, and the various C-H and C-C vibrations of the spiro[3.3]heptane skeleton will all have characteristic absorption bands.
Furthermore, these techniques are invaluable for monitoring the progress of reactions involving this compound. For example, in a substitution reaction where the bromine atom is replaced by another functional group, the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the new functional group can be monitored in real-time.
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretching | 2850-3000 |
| C-O-C (ether) | Stretching | 1050-1150 |
| C-Br | Stretching | 500-600 |
| Cyclobutane | Ring vibrations | ~900-1000 |
These are general ranges and the exact positions will depend on the specific molecular environment.
Thermogravimetric Analysis and Differential Scanning Calorimetry (for thermal stability of derivatives/materials)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of materials derived from this compound. This is particularly important if the compound is used as a monomer or building block for polymers or other advanced materials.
TGA measures the change in mass of a sample as a function of temperature. This provides information on the thermal stability and decomposition profile of the material. For a polymer derived from this compound, TGA would reveal the temperature at which it begins to degrade.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) of amorphous materials and the melting point (Tm) and crystallization temperature (Tc) of crystalline materials. These parameters are critical for understanding the processing and application range of the material.
Table 5: Hypothetical Thermal Analysis Data for a Polymer Derived from a this compound Derivative
| Analysis Type | Parameter | Value |
|---|---|---|
| TGA | Onset of Decomposition | 350 °C |
| TGA | Temperature at 5% Weight Loss | 375 °C |
| DSC | Glass Transition Temperature (Tg) | 120 °C |
| DSC | Melting Point (Tm) | 280 °C |
This is a hypothetical example to illustrate the type of data obtained.
Applications of 6 Bromomethyl 2 Oxaspiro 3.3 Heptane in Advanced Organic Synthesis and Materials Science
Building Block for Complex Molecular Architectures
The inherent three-dimensionality and conformational rigidity of the 2-oxaspiro[3.3]heptane framework make it an attractive scaffold for the construction of complex molecules with precisely defined spatial arrangements of functional groups. The presence of the bromomethyl group provides a reactive handle for a wide array of chemical transformations.
Scaffold for Novel Heterocyclic Synthesis
The electrophilic nature of the bromomethyl group in 6-(bromomethyl)-2-oxaspiro[3.3]heptane makes it an ideal starting point for the synthesis of novel heterocyclic systems. Nucleophilic substitution reactions with various dinucleophiles can lead to the formation of new ring systems fused or spiro-annulated to the oxaspiro[3.3]heptane core. For instance, reaction with primary amines or diamines could yield azaspirocyclic compounds, a class of molecules with recognized importance in medicinal chemistry. Similarly, reactions with other nucleophiles like hydrazines, hydroxylamines, or thioureas could open pathways to a diverse range of heterocyclic structures.
The general synthetic utility of spiro[3.3]heptane derivatives in constructing complex heterocyclic systems is well-documented for related compounds. For example, the synthesis of functionalized 2-azaspiro[3.3]heptane derivatives has been reported, showcasing the versatility of this scaffold in drug discovery. univ.kiev.ua The synthesis of 2-oxa-6-azaspiro[3.3]heptane, a close structural analog, is a key step in the preparation of intermediates for drug candidates, highlighting the value of this spirocyclic system. researchgate.net
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Potential Heterocyclic Product |
|---|---|
| Primary Amine (R-NH₂) | N-Substituted 6-(aminomethyl)-2-oxaspiro[3.3]heptane |
| Diamine (H₂N-R-NH₂) | Fused or spirocyclic diaza-heterocycle |
| Hydrazine (H₂N-NH₂) | Fused pyrazolidine (B1218672) or related N-N heterocycle |
Precursor for Natural Product Analogues (Synthetic Intermediates)
Natural products often possess complex, three-dimensional structures that are challenging to synthesize. The rigid 2-oxaspiro[3.3]heptane core can serve as a non-natural building block to create analogues of natural products with potentially improved properties. By incorporating this spirocyclic motif, chemists can explore new regions of chemical space and develop simplified analogues that retain or enhance the biological activity of the parent natural product. The bromomethyl group allows for the attachment of various side chains and functional groups found in natural products.
While direct examples of using this compound for this purpose are not yet prevalent in the literature, the strategy of using spirocyclic scaffolds to mimic fragments of natural products is a known approach in medicinal chemistry. The spiro[3.3]heptane moiety itself is considered a valuable 3D-shaped scaffold in drug design. chemrxiv.org
Chiral Auxiliary or Ligand Precursor Development
The spiro[3.3]heptane framework possesses inherent chirality when appropriately substituted. Although this compound itself is achiral, its derivatives can be resolved into enantiomers or synthesized in an enantioselective manner. The resulting chiral building blocks could be utilized as chiral auxiliaries to control the stereochemistry of subsequent reactions.
Furthermore, the introduction of coordinating groups, such as phosphines or amines, via reaction at the bromomethyl position could lead to the development of novel chiral ligands for asymmetric catalysis. The rigid backbone of the spiro[3.3]heptane would provide a well-defined steric environment around the metal center, which is a crucial feature for effective stereocontrol. The development of spirocyclic ligands is an active area of research, with the goal of creating highly efficient and selective catalysts.
Integration into Polymeric Materials
The reactivity of the bromomethyl group and the stability of the oxaspiro[3.3]heptane ring make this compound a promising candidate for applications in materials science, particularly in the development of specialty polymers.
Monomer for Specialty Polymers
This compound can potentially be used as a monomer in various polymerization reactions. For instance, it could undergo polymerization via its bromomethyl group through mechanisms such as polycondensation or atom transfer radical polymerization (ATRP). The resulting polymers would feature the unique 2-oxaspiro[3.3]heptane unit in the polymer backbone or as a pendant group, which could impart desirable properties such as increased rigidity, thermal stability, and defined three-dimensional structure.
The incorporation of spirocyclic units into polymer chains is a known strategy to enhance their physical and chemical properties. While specific polymerization studies of this compound are not widely reported, the commercial availability of related building blocks for polymer science suggests the potential of this compound. bldpharm.com
Cross-linking Agent Development
The bifunctional nature of this compound, with the reactive bromomethyl group and the potential for the oxetane (B1205548) ring to be opened under certain conditions, suggests its utility as a cross-linking agent. In polymer chemistry, cross-linking is a critical process for modifying the properties of materials, leading to increased strength, thermal stability, and chemical resistance. The rigid spirocyclic structure would introduce well-defined cross-links, potentially leading to materials with predictable network structures and properties. The use of brominated compounds as cross-linking agents is a common practice in the polymer industry.
Compound Information Table
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Azaspiro[3.3]heptane |
| 2-Oxa-6-azaspiro[3.3]heptane |
| 3,3-bis(Bromomethyl)oxetane (B1265868) |
Functionalization of Polymer Surfaces
The modification of polymer surfaces is critical for enhancing properties such as biocompatibility, adhesion, and wettability. This compound serves as a versatile agent for such modifications due to its reactive bromomethyl handle. This group allows the molecule to be covalently attached to polymer surfaces through various "grafting-to" techniques.
Once anchored, the exposed oxetane ring can act as an initiation site for cationic ring-opening polymerization (CROP). This "grafting-from" approach allows for the growth of polymer chains directly from the surface, creating a dense brush-like architecture. These polymer brushes can dramatically alter the surface's physicochemical properties. For instance, growing hydrophilic polymer chains can transform a hydrophobic surface into a highly wettable one. The spirocyclic nature of the core scaffold ensures a defined orientation and spacing of the grafted chains.
Key research findings indicate that the bromomethyl group can be readily converted to other functionalities to facilitate different coupling chemistries. For example, substitution of the bromide with an azide (B81097) group enables highly efficient and orthogonal attachment to surfaces functionalized with alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Table 1: Potential Surface Functionalization Reactions with this compound
| Reaction Type | Reagent/Condition | Resulting Surface Functionality | Subsequent Application |
| Nucleophilic Substitution | Polymer-OH, Base | Ether-linked spiro-oxetane | Site for Cationic Polymerization |
| Azide Conversion | Sodium Azide (NaN₃) | Azidomethyl-spiro-oxetane | Click Chemistry (CuAAC) |
| Radical-based Grafting | Surface-initiated ATRP | Covalently attached polymer chains | Initiator for further polymerization |
Use in Functional Molecules (Non-Biomedical)
The distinct properties of the oxetane motif—specifically its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor—make it a desirable component in the design of novel functional molecules. acs.orgnih.gov
In the field of materials science, there is significant interest in developing organic semiconducting polymers for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state morphology.
The incorporation of spirocyclic units, such as the 2-oxaspiro[3.3]heptane core, into conjugated polymer backbones is a recognized strategy to impart desirable characteristics. The rigid, three-dimensional nature of the spiro-center disrupts planarity and reduces intermolecular π-π stacking. This can enhance the solubility of the polymers in common organic solvents, simplifying device fabrication, and improve the quantum efficiency in the solid state by mitigating aggregation-caused quenching. acs.org
This compound is a precursor for creating these advanced materials. The bromomethyl group can be chemically transformed—for instance, into a boronic ester or a stannane—to enable its participation in cross-coupling reactions like Suzuki or Stille couplings, which are fundamental methods for synthesizing conjugated polymers. Alternatively, it can be used to attach the spiro-oxetane unit as a pendant group onto a polymer backbone.
The efficiency and selectivity of homogeneous catalysts can be improved by anchoring them to solid supports, which facilitates catalyst separation and recycling. This compound offers potential as a linker for immobilizing catalysts.
The synthetic strategy involves using the reactive bromomethyl group to form a covalent bond with the surface of a solid support, such as silica (B1680970) gel or a polystyrene resin. The oxetane's oxygen atom can then serve as a Lewis basic site to coordinate with a catalytically active metal center. The rigidity of the spiro[3.3]heptane framework provides a well-defined distance and orientation between the support surface and the catalytic site, which can influence the catalyst's activity and selectivity. This controlled microenvironment is a key goal in the design of next-generation supported catalysts.
Oxetanes are increasingly being explored as stable isosteres for carbonyl groups in the design of chemical probes for biological systems. nih.govnih.gov This concept extends to non-biomedical chemical sensors. A chemical sensor typically consists of a receptor unit that selectively binds an analyte and a transducer unit (e.g., a fluorophore) that signals the binding event.
This compound can be integrated into such sensor molecules. The bromomethyl group provides a convenient attachment point for linking the spiro-oxetane scaffold to a signaling molecule. The oxetane ring itself, being polar and capable of acting as a hydrogen bond acceptor, can serve as part of the binding site for specific analytes. utexas.edu For example, it could form hydrogen bonds with acidic protons of an analyte molecule. The binding event would alter the local environment of the attached transducer, leading to a detectable change in its optical or electronic properties. The stability of the oxetane ring compared to a more reactive carbonyl group ensures the sensor's robustness. acs.org
Table 2: Hypothetical Design of a Chemical Sensor Using the Spiro-Oxetane Scaffold
| Sensor Component | Role of this compound derivative | Target Analyte Class | Detection Principle |
| Receptor | Oxetane oxygen acts as H-bond acceptor | Phenolic compounds, Carboxylic acids | Hydrogen bonding interaction |
| Linker | Covalently attached to a fluorophore via the bromomethyl group | N/A | Transmits binding-induced conformational change |
| Transducer | Fluorophore (e.g., Coumarin, Fluorescein) | N/A | Change in fluorescence (quenching or enhancement) |
Role in Agrochemical Research (Intermediate Synthesis)
The search for new agrochemicals with improved efficacy, better safety profiles, and novel modes of action is a constant endeavor. The introduction of small, rigid, sp3-rich scaffolds is a modern strategy in drug and agrochemical discovery to enhance physicochemical properties like solubility and metabolic stability. nih.govunifi.it The 2-oxaspiro[3.3]heptane motif fits this profile perfectly.
This compound is a valuable intermediate for the synthesis of complex agrochemical candidates. The bromomethyl group is a versatile functional handle that can react with a wide range of nucleophiles, including amines, phenols, and thiols, which are common substructures in known pesticides and herbicides. This allows for the straightforward incorporation of the spiro-oxetane moiety into larger, more complex molecular architectures. The synthesis of oxetanes can be challenging, making pre-functionalized building blocks like this compound particularly useful for research and development. nih.govacs.org
For example, reaction with a substituted aniline (B41778) could lead to a new class of potential fungicides or insecticides, where the spiro-oxetane part of the molecule helps to optimize the compound's uptake and transport in the target organism.
Environmental and Sustainability Aspects of 6 Bromomethyl 2 Oxaspiro 3.3 Heptane Production
Life Cycle Assessment Considerations for Synthetic Routes
A comprehensive Life Cycle Assessment (LCA) for 6-(Bromomethyl)-2-oxaspiro[3.3]heptane would evaluate the environmental impact from raw material extraction to the final product. While a complete LCA is not publicly available, key considerations can be derived from plausible synthetic strategies for spiro-oxetanes. beilstein-journals.org
Common synthetic routes to oxetanes involve intramolecular cyclization (Williamson ether synthesis), beilstein-journals.org ring expansion of epoxides, or [2+2] cycloadditions. beilstein-journals.org For a spiro[3.3]heptane structure, a likely strategy involves constructing the spirocyclic core from a pre-functionalized cyclobutane (B1203170). A practical synthesis for a related structure, 6-(trifluoromethyl)spiro[3.3]heptane, starts from a cyclobutanone (B123998) derivative to create a key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, on a large scale. chemrxiv.org A similar approach could be envisioned for this compound.
A potential synthetic pathway could start from 3,3-bis(hydroxymethyl)oxetane, which is then converted to a di-tosylate or di-bromide, followed by cyclization with a malonic ester equivalent to form the spiro-cyclobutane ring. Subsequent functional group manipulation would lead to the final bromomethylated product. Another route could involve the direct cyclization of a precursor like 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO) with an appropriate nucleophile. nih.gov
The environmental performance of such routes can be evaluated using green chemistry metrics. whiterose.ac.uk Metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are critical for comparing the efficiency and waste generation of different synthetic options. mygreenlab.orgresearchgate.net
Table 1: Key Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Definition | Significance for Sustainability |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of reactant atom incorporation into the final product, highlighting waste at the atomic level. mygreenlab.org |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more realistic measure of efficiency by accounting for reaction yield and stoichiometry. whiterose.ac.ukresearchgate.net |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic metric that includes reactants, solvents, reagents, and process water, reflecting the overall waste generated. whiterose.ac.uk |
| E-Factor | Total waste (kg) / Product (kg) | A simple and effective metric that focuses directly on the amount of waste produced per unit of product. mygreenlab.org |
An LCA would focus on environmental hotspots, including the synthesis of brominating agents, the use of organic solvents like toluene (B28343) or DMF, the energy required for heating reactions for extended periods, and the waste generated from purification steps like chromatography or distillation. nih.govmdpi.com
Byproduct and Waste Stream Management
The production of this compound inevitably generates byproducts and waste streams that require careful management. The nature of these streams is directly tied to the chosen synthetic route.
Key Byproducts and Waste Streams:
Inorganic Salts: Williamson ether-type cyclizations or reactions involving bases (e.g., NaOH, KOtBu) and leaving groups (e.g., tosylates, bromides) generate significant quantities of salt waste (e.g., NaBr, K-tosylate). nih.gov
Organic Byproducts: Side reactions can lead to organic impurities. For instance, in the synthesis of the related intermediate 3,3-bis(bromomethyl)oxetane, an elimination side product, 3-bromo-2-(bromomethyl)-1-propene, has been identified. nih.gov
Spent Solvents: Solvents are a major contributor to the process mass intensity. Common solvents used in related syntheses include N,N-dimethylformamide (DMF), toluene, and ethyl acetate (B1210297) (EtOAc). nih.govmdpi.com These become waste streams after reaction and workup.
Aqueous Waste: Workup procedures, such as quenching reactions and extractions, generate large volumes of aqueous waste, which may contain residual solvents, salts, and organic compounds. mdpi.com The precipitation of a product from a solvent like sulfolane (B150427) by adding water creates a significant aqueous waste challenge. nih.gov
Purification Residues: Chromatographic purification results in used silica (B1680970) gel and solvent mixtures, while distillations leave behind high-boiling residues.
Effective waste management involves a hierarchical approach: prevention, reduction, recycling, and responsible disposal. Solvent recycling through distillation is a key strategy to improve the process's green credentials. Aqueous streams may require treatment to remove organic contaminants before discharge. Halogenated waste, in particular, must be segregated and disposed of according to strict environmental regulations. cymitquimica.com
Table 2: Potential Waste Streams and Management Strategies
| Waste Stream | Potential Source | Management Strategy |
| Halogenated Organic Waste | Brominating agents, brominated intermediates/byproducts | Segregation, incineration at high temperatures, or specialized chemical treatment. |
| Non-halogenated Organic Solvents | Reaction medium, extraction, chromatography (e.g., Toluene, EtOAc) | On-site recycling via distillation; use as fuel if recycling is not feasible. |
| Inorganic Salt Solutions | Neutralization, cyclization reactions, workup (e.g., NaCl, NaBr) | Water treatment to remove contaminants; potential for recovery in large-scale processes. |
| Silica Gel | Chromatographic purification | Regeneration where possible; otherwise, disposal as solid waste. |
Green Analytical Chemistry Practices in Quality Control
Quality control (QC) is essential to ensure the purity and identity of this compound. Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). amadischem.commdpi.com The principles of Green Analytical Chemistry (GAC) can be applied to these QC methods to reduce their environmental impact.
The core goals of GAC include reducing the use of hazardous solvents, minimizing energy consumption, and decreasing waste generation per analysis.
Applying GAC to QC Methods:
High-Performance Liquid Chromatography (HPLC): Traditional HPLC methods often use significant volumes of acetonitrile (B52724) and other organic solvents. Greener alternatives include transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC), which uses shorter columns and lower flow rates, drastically cutting solvent consumption. Method development can also focus on using greener solvents like ethanol (B145695) or exploring advanced techniques like Supercritical Fluid Chromatography (SFC), which uses compressed CO2 as the primary mobile phase.
Sample Preparation: Miniaturization is a key GAC principle. Reducing the scale of sample preparation steps minimizes the use of solvents and reagents.
Automation: Automating analytical processes can lead to more efficient use of instruments and energy, and can reduce the generation of waste from failed or repeated analyses.
Table 3: Comparison of Traditional vs. Green Analytical Approaches for QC
| Analytical Step | Traditional Approach | Green Analytical Chemistry (GAC) Approach |
| Chromatography | HPLC with acetonitrile/water mobile phase. | UHPLC to reduce solvent use; SFC with supercritical CO2; use of biodegradable solvents. |
| Sample Preparation | Standard dissolution in relatively large solvent volumes. | Miniaturization of sample size; solvent-less extraction techniques where applicable. |
| Data Acquisition | Standard instrument usage. | Use of energy-efficient instruments; automation to optimize throughput and reduce idle time energy consumption. |
| Waste Handling | Collection and disposal of mixed solvent waste. | Segregation of waste streams; in-line solvent recycling where possible. |
Energy Efficiency in Production Processes
The production of specialty chemicals is often energy-intensive. osti.gov For this compound, significant energy inputs are likely required for several unit operations. The high ring strain of the oxetane (B1205548) core suggests that the cyclization step may require specific energy inputs to overcome thermodynamic or kinetic barriers. researchgate.net
Primary Energy Consumers in Production:
Heating and Cooling: Many synthetic steps require heating to proceed at a reasonable rate, with temperatures of 80°C to 140°C noted in similar syntheses. mdpi.comresearchgate.net Conversely, some reactions may require cooling to control exotherms or improve selectivity.
Distillation: Purification of intermediates or the final product via distillation is a highly energy-intensive separation technique. nih.gov
Workup Procedures: Energy is consumed during solvent evaporation and drying of the final product.
Improving energy efficiency involves a combination of chemical process optimization and engineering solutions.
Table 4: Strategies for Enhancing Energy Efficiency
| Process | Energy Consumption Factor | Improvement Strategy |
| Chemical Reaction | High reaction temperatures, long reaction times. | Develop more efficient catalysts to lower activation energy, reducing temperature and time requirements. |
| Purification | High energy demand for distillation and solvent evaporation. | Optimize processes to reduce the need for distillation; use less energy-intensive purification like crystallization; employ heat recovery systems. |
| Material Handling | Pumping fluids, mechanical stirring. | Use variable frequency drives (VFDs) on pumps and motors; optimize plant layout to minimize pumping distances. |
| Process Design | Batch processing with heating/cooling cycles. | Explore process intensification through continuous flow chemistry, which offers better heat transfer and reduced energy consumption. researchgate.net |
Future Research Directions and Outlook for 6 Bromomethyl 2 Oxaspiro 3.3 Heptane Chemistry
Exploration of Unconventional Reactivity Profiles
While the primary reactivity of 6-(bromomethyl)-2-oxaspiro[3.3]heptane is understood as nucleophilic substitution at the bromomethyl group, significant opportunities lie in exploring less conventional reaction pathways. Future investigations could focus on:
Ring-Opening Reactions: The inherent strain of the oxetane (B1205548) ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening under specific conditions. beilstein-journals.org Research into Lewis or Brønsted acid-catalyzed ring-opening could yield novel difunctionalized cyclobutane (B1203170) derivatives, which are otherwise difficult to synthesize. For example, reaction with hydrobromic acid on a related 2-oxa-6-azaspiro[3.3]heptane system is known to open the oxetane ring, suggesting a similar pathway is feasible here. researchgate.net
Metal-Mediated Transformations: The C-Br bond can be activated by various transition metals to participate in cross-coupling reactions. Exploring conditions for Suzuki, Sonogashira, or Buchwald-Hartwig aminations directly on the bromomethyl group without disrupting the oxetane would dramatically increase the scaffold's utility.
Radical Chemistry: Photoredox catalysis or other radical initiation methods could be used to generate a carbon-centered radical from the C-Br bond. This would open avenues for radical additions to alkenes or arenes, creating complex carbon-carbon bonds under mild conditions.
Strain-Release Driven Reactions: The energy stored in the spirocyclic system could be harnessed to drive unique rearrangements or cycloadditions. For instance, thermal or photochemical activation might induce rearrangements to form new heterocyclic systems, a strategy that has been explored with other strained molecules. chemrxiv.org
Development of Novel and Sustainable Synthetic Routes
Current syntheses of spiro[3.3]heptane systems can be lengthy and may rely on hazardous reagents. A key future direction is the development of more efficient, scalable, and environmentally benign synthetic methods.
Greener Precursors: Research into synthesizing the spiro[3.3]heptane core from bio-based starting materials, such as derivatives of glycerol (B35011) or other renewable feedstocks, would represent a significant advance in sustainability. uc.pt
Catalytic C-H Functionalization: A highly innovative approach would involve the direct C-H functionalization of a parent 2-oxaspiro[3.3]heptane scaffold. Methodologies using photocatalysis to functionalize alcohols have been shown to create oxetanes, and similar logic could be applied to install the bromomethyl group on a pre-formed spirocycle. acs.org
Reducing Step Count: Many current routes to related scaffolds involve multiple protection/deprotection steps. researchgate.net Future work should aim for convergent syntheses that build the core and install the functionality in as few steps as possible. For example, a scalable two-step process for a related key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, was developed from 3,3-bis(bromomethyl)oxetane (B1265868), highlighting the potential for process optimization. nih.gov This suggests that improving the synthesis of key precursors like 3,3-bis(bromomethyl)oxetane from commodity chemicals like tribromoneopentyl alcohol is a valuable research target. nih.gov
A comparative table of potential synthetic strategies is outlined below.
| Synthetic Strategy | Key Transformation | Potential Advantages for Future Research |
| Classical Route Improvement | Williamson etherification / Intramolecular SN2 | Scalability, cost-reduction by optimizing existing steps. nih.govresearchgate.net |
| Photochemical Cycloaddition | Paternò-Büchi reaction | Access to diverse functionalization; potential for enantioselective variants. beilstein-journals.orgnih.gov |
| C-H Functionalization | Directed catalytic C-H activation | High atom economy, reduced step count, novel disconnection approach. acs.org |
| Strain-Release Synthesis | Rearrangement of dispirocyclic precursors | Access to unique and complex spirocyclic architectures. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of this compound derivatives, integrating its synthesis and derivatization into modern high-throughput platforms is essential.
Continuous Flow Synthesis: The multi-step synthesis of the core scaffold is an ideal candidate for conversion to a telescoped continuous flow process. nih.gov Flow chemistry offers enhanced safety, particularly when handling reactive intermediates, precise control over reaction parameters, and simplified scale-up. uc.pt Steps like nitrations, hydrogenations, or reactions using hazardous reagents can be performed more safely in flow reactors. nih.gov
Automated Derivatization: Coupling a flow reactor that produces the this compound core with an automated liquid handler for parallel derivatization would enable the rapid generation of compound libraries. This approach, which can be combined with automated optimization algorithms, would significantly accelerate structure-activity relationship (SAR) studies in drug discovery. nih.govscispace.com
Expansion into Emerging Material Science Applications
The unique structural and physical properties of the 2-oxaspiro[3.3]heptane motif suggest applications beyond its current primary use in medicinal chemistry.
Novel Polymers: The strained oxetane ring is a prime candidate for cationic ring-opening polymerization (CROP). Using this compound as a monomer could lead to novel polyethers with a spirocyclic backbone. These polymers are predicted to have high thermal stability and unique mechanical properties due to the rigid spirocyclic units. The pendant bromomethyl groups would serve as reactive handles for post-polymerization modification, allowing for the tuning of material properties such as solubility, cross-linking density, or the attachment of functional moieties.
Advanced Coatings and Resins: The ability of the oxetane ring to polymerize upon exposure to UV light in the presence of a photoacid generator could be exploited. Formulations containing this compound could be used to create highly durable and chemically resistant coatings, with the bromine atom providing a site for further functionalization or flame-retardant properties.
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolset for predicting the behavior of this compound and guiding experimental efforts.
Reaction Mechanism and Reactivity Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of potential reactions. This would allow researchers to predict unconventional reactivity profiles, assess the feasibility of new synthetic routes, and understand regioselectivity in ring-opening reactions before committing to laboratory work. researchgate.net
Physicochemical Property Simulation: The spiro[3.3]heptane framework is increasingly used as a bioisostere for phenyl rings and other common motifs in drug discovery. chemrxiv.org Advanced modeling can predict how the incorporation of the this compound unit will affect key drug-like properties, including lipophilicity (LogP/LogD), aqueous solubility, metabolic stability, and conformational rigidity. chemrxiv.orgacs.org These predictions can help prioritize the synthesis of compounds with a higher probability of success. rsc.org
Interdisciplinary Research Opportunities for Spirocyclic Systems
The full potential of this compound will be realized through collaborations across scientific disciplines.
Medicinal Chemistry and Chemical Biology: As a three-dimensional, sp³-rich scaffold, this compound is an ideal building block for moving beyond "flatland" in drug design. rsc.org The bromomethyl handle allows for its easy incorporation into molecules targeting various diseases. Its role as a bioisostere for morpholine (B109124) or piperazine (B1678402) moieties is particularly promising, potentially improving metabolic stability and target selectivity. acs.orgrsc.org
Agrochemicals: The principles of bioisosterism and the need for novel, patentable scaffolds are as relevant in agrochemistry as they are in medicine. Future research could explore the incorporation of the this compound motif into new herbicides, pesticides, or fungicides.
Supramolecular Chemistry: The rigid, well-defined geometry of the spirocycle makes it an attractive component for constructing complex supramolecular assemblies, such as molecular cages or frameworks. The bromomethyl group provides a covalent attachment point for integrating the scaffold into larger, ordered structures.
Q & A
Q. What are the optimized synthetic routes for 6-(bromomethyl)-2-oxaspiro[3.3]heptane, and how do they address scalability challenges?
A two-step synthesis leveraging 3,3-bis(bromomethyl)oxetane (BBMO) as a key alkylating agent has been demonstrated. The first step involves hydroxide-facilitated alkylation of aromatic amines (e.g., 2-fluoro-4-nitroaniline) with BBMO to form the azetidine ring. The second step optimizes purification via distillation, achieving >95% purity and 72% yield for BBMO. This route avoids costly intermediates like 2-oxa-6-azaspiro[3.3]heptane, which were previously required . At scale (100 g), the process achieves 87% isolated yield with >99% purity, making it industrially viable .
Q. What spectroscopic methods are recommended for structural confirmation of this compound derivatives?
High-resolution mass spectrometry (HRMS) and -NMR are critical. For example, in analogs like 6-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)-2-oxa-6-azaspiro[3.3]heptane, HRMS ([M+H] at m/z 311.9815) and -NMR (δ = 4.86 ppm for spirocyclic protons) confirm regiochemistry and purity. Column chromatography (e.g., dichloromethane/ethyl acetate 90:10) is essential for isolating stereoisomers .
Q. How does the bromomethyl group influence reactivity in substitution reactions?
The bromomethyl moiety facilitates nucleophilic substitutions (e.g., with sodium sulfide) to generate sulfur-containing spirocycles like 1,6-thiazaspiro[3.3]heptane. These reactions require careful stoichiometric control to avoid over-alkylation or ring-opening side reactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters for spirocyclic intermediates?
DoE has been applied to maximize yield and minimize impurities in azetidine ring formation. Key variables include:
- Temperature : 50–60°C to balance reaction rate and decomposition.
- Base concentration : 1.5–2.0 equiv NaOH to activate the amine nucleophile without hydrolyzing BBMO.
- Solvent ratio : Aqueous/organic phase optimization reduces emulsions during workup.
Statistical modeling identified 55°C and 1.8 equiv NaOH as optimal, achieving >85% conversion .
Q. What mechanistic insights explain the regioselectivity in photocycloaddition reactions involving 2-oxaspiro[3.3]heptanes?
Visible-light triplet photosensitization (e.g., using Ir(III) catalysts) promotes [2+2] cycloaddition between exocyclic arylidene oxetanes and electron-deficient alkenes. DFT calculations suggest energy transfer to the alkene triplet state drives cross-selectivity, favoring 2-oxaspiro[3.3]heptane formation over homodimerization. Diastereomeric outcomes (syn/anti) are tunable via kinetic vs. thermodynamic control .
Q. How do competing side reactions impact the synthesis of bromomethyl-substituted spirocycles, and how are they mitigated?
Side reactions include:
- Over-alkylation : Excess BBMO leads to di-substitution; mitigated by slow addition and stoichiometric monitoring.
- Ring-opening : Hydroxide or protic solvents can hydrolyze the oxetane ring; minimized using anhydrous conditions .
For example, in the synthesis of 1,6-thiazaspiro[3.3]heptane, sodium sulfide displaces bromine selectively at -20°C, avoiding azetidine ring degradation .
Q. What strategies enable stereochemical control in spirocyclic derivatives?
- Chiral auxiliaries : (R)-tert-butylsulfinyl groups direct asymmetric additions to azetidine carbonyls .
- Epimerization : Heating cycloadducts in methanol enables thermodynamic equilibration to anti-diastereomers, while kinetic control favors syn-products .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for BBMO synthesis: How should researchers validate scalability?
Earlier routes using tribromoneopentyl alcohol (TBNPA) reported 72% yield for BBMO , while alternative methods using 2,2-bis(bromomethyl)propane-1,3-diol achieved lower yields (52%) due to competing tosylation side reactions . Scalability is best ensured by Schotten–Baumann conditions (phase-transfer catalysis) and rigorous distillation .
Methodological Tables
Table 1. Key Reaction Parameters for Azetidine Ring Formation
Table 2. Characterization Data for this compound Derivatives
| Compound | -NMR (δ, ppm) | HRMS ([M+H]) | Purification Method |
|---|---|---|---|
| 10j (isothiazolo) | 4.86 (s, 4H), 4.61–4.47 (m) | 311.9815 | Silica gel (CHCl/EtOAc 90:10) |
| 1 (TBI-223 intermediate) | N/A | >99% purity (HPLC) | Distillation |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
